1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride
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Overview
Description
1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of 4-methylpiperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with phosgene to form the carboxylic acid. This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, cost-effectiveness, and scalability to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Benzyl-4-methylpiperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Methylpiperidine-4-carboxylic acid hydrochloride: A similar compound with a methyl group instead of a benzyl group, used in similar applications.
4-Methylpiperidine-4-carboxylic acid hydrochloride: Another related compound with different substituents, offering unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-4-methylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(13(16)17)7-9-15(10-8-14)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLWHRJMOYTWBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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